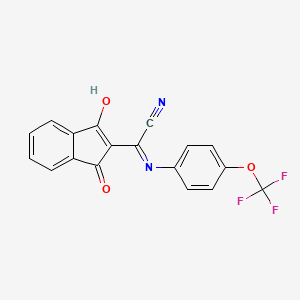

2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile

Description

This compound belongs to a class of indan-1,3-dione-derived enaminonitriles, characterized by a planar conjugated system involving a 1,3-dioxoindan core linked to a cyano-substituted enamine moiety.

Properties

IUPAC Name |

1-hydroxy-3-oxo-N-[4-(trifluoromethoxy)phenyl]indene-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9F3N2O3/c19-18(20,21)26-11-7-5-10(6-8-11)23-14(9-22)15-16(24)12-3-1-2-4-13(12)17(15)25/h1-8,24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQMCIGKRQSMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C(=NC3=CC=C(C=C3)OC(F)(F)F)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of the Compound

The compound 2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile is a synthetic organic molecule that likely exhibits diverse biological activities due to its complex structure. The presence of both dioxo and trifluoromethoxy groups suggests potential interactions with various biological targets, which could include enzymes, receptors, or DNA.

Anticancer Activity

Research into compounds with similar structural features has shown that indanone derivatives can exhibit anticancer properties. For example, compounds containing dioxo groups often demonstrate ability to inhibit tumor growth through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of angiogenesis.

- Disruption of cell cycle progression.

A study focusing on indanone derivatives reported that modifications at the phenyl ring significantly influenced their cytotoxicity against various cancer cell lines, suggesting that the trifluoromethoxy substitution could enhance or modify this activity.

Antimicrobial Properties

Compounds featuring amino and nitrile functionalities have been studied for their antimicrobial effects. The presence of the amino group may enhance the compound's ability to penetrate bacterial cell walls, while nitriles are known for their ability to disrupt cellular processes. This dual functionality could make the compound effective against a range of pathogens.

Enzyme Inhibition

The structural components of 2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile suggest potential as an enzyme inhibitor. For instance:

- Dioxo groups can participate in chelation with metal ions in enzyme active sites.

- Trifluoromethoxy groups may enhance binding affinity due to their electronegative nature.

This combination might allow the compound to act as a potent inhibitor of enzymes involved in metabolic pathways or signaling cascades.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of similar indanone derivatives, researchers synthesized several analogs and tested them against breast cancer cell lines. Results indicated that certain modifications led to increased apoptosis rates and reduced proliferation. The most effective compounds were those that included electron-withdrawing groups such as trifluoromethoxy.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of derivatives containing amino and nitrile groups against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating that these compounds could serve as lead structures for developing new antibiotics.

Research Findings Summary Table

| Activity Type | Mechanism | Similar Compounds | Findings |

|---|---|---|---|

| Anticancer | Apoptosis induction | Indanone derivatives | Increased apoptosis in cancer cell lines |

| Antimicrobial | Cell wall penetration | Amino-nitrile compounds | Significant inhibition against various pathogens |

| Enzyme Inhibition | Metal ion chelation | Dioxo-containing compounds | Potent inhibition of metabolic enzymes |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituent on the aryl amino group significantly impacts physical properties. For example:

- 2-((3,4-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile (CAS: 685550-65-6) features two chlorine atoms, which enhance molecular polarity and intermolecular interactions compared to the trifluoromethoxy group in the target compound. This likely results in higher melting points and lower solubility in non-polar solvents .

- Substituted malononitriles (e.g., 2-(1-Phenyl-ethylidene)-malononitrile) with simpler aryl groups (methyl, methoxy, or naphthyl) exhibit lower molecular weights and melting points (72–165°C), suggesting that bulky substituents like trifluoromethoxy increase thermal stability .

Table 1: Physical Properties of Analogous Compounds

Spectral and Structural Analysis

- NMR and IR Data: Malononitrile analogs show characteristic CN stretches at 2200–2250 cm⁻¹ (IR) and deshielded nitrile protons in ¹H NMR (δ 3.5–4.5 ppm) . The target compound’s trifluoromethoxy group would introduce distinct ¹⁹F NMR signals (~δ -55 to -60 ppm) and C-F IR vibrations (1100–1200 cm⁻¹).

- Mass Spectrometry: Analogs like 2-(1-Phenanthren-3-yl-ethylidene)-malononitrile exhibit molecular ion peaks (EIMS) matching their molecular weights (e.g., m/z 282 for C₁₉H₁₀N₂O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.